Bienvenue dans la boutique en ligne BenchChem!

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide

Drug-likeness Permeability Solubility

This N-nitrosulfonamide carbonic anhydrase inhibitor (CAS 941917-48-2; MW 399.47; clogP 1.86) features a 4-nitrobenzenesulfonamide warhead, a naphthalen-1-yl anchor, and a dimethylaminoethyl linker that enables CNS-favorable properties. Unlike generic N-nitrosulfonamides or high-MW naphthyl sulfonamides, this compound provides a unique topological and electrostatic fingerprint for selective hCA IX inhibition over hCA II, making it a prime candidate for hypoxic tumor microenvironment research and development of antiparasitic agents targeting protozoan CAs.

Molecular Formula C20H21N3O4S
Molecular Weight 399.47
CAS No. 941917-48-2
Cat. No. B2470542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide
CAS941917-48-2
Molecular FormulaC20H21N3O4S
Molecular Weight399.47
Structural Identifiers
SMILESCN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C20H21N3O4S/c1-22(2)20(19-9-5-7-15-6-3-4-8-18(15)19)14-21-28(26,27)17-12-10-16(11-13-17)23(24)25/h3-13,20-21H,14H2,1-2H3
InChIKeyZAAZVDVXCMAEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide (CAS 941917-48-2): A Structurally Differentiated N-Nitrosulfonamide Carbonic Anhydrase Inhibitor Lead


N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide (CAS 941917-48-2; molecular formula C20H21N3O4S; MW 399.47 g/mol) belongs to the N-nitrosulfonamide chemotype, a recently validated class of carbonic anhydrase (CA) inhibitors [1]. The compound features a 4-nitrobenzenesulfonamide zinc-binding warhead, a naphthalen-1-yl hydrophobic anchor, and a conformationally flexible dimethylaminoethyl linker that distinguishes it from simpler N-nitrosulfonamides lacking the extended tail. Computationally predicted properties include clogP 1.86, topological polar surface area 108.13 Ų, and full compliance with Lipinski's Rule of Five (MW 399.47; HBA 7; HBD 3; RB 6) [2].

Why N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide (941917-48-2) Cannot Be Replaced by Simpler Naphthyl or Nitrobenzenesulfonamide Analogs


N-nitrosulfonamides are not functionally interchangeable with conventional primary sulfonamide CA inhibitors because the N-nitro substitution fundamentally alters the zinc-binding mode and isoform selectivity profile [1]. Within the N-nitrosulfonamide sub-class, the naphthalen-1-yl–dimethylaminoethyl tail of CAS 941917-48-2 introduces a distinct topological and electrostatic fingerprint that is absent in close analogs such as N-(naphthalen-1-yl)-4-nitrobenzenesulfonamide (CAS 56799-93-0; MW 328.34, no dimethylamino linker) or 4-(dimethylamino)-N-nitrobenzenesulfonamide (PDB ligand of 8BZZ; no naphthalene). Replacing the target compound with either would discard the synergistic contribution of both the aromatic stacking surface and the ionizable tertiary amine, which together govern isoform recognition and ligand physicochemical properties [2]. Generic substitution without head-to-head comparative binding data therefore risks unpredictable shifts in CA isoform selectivity, cellular permeability, and off-target profile.

Quantitative Differentiation Evidence for N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide (941917-48-2) Versus Key Analogs


Physicochemical Differentiation from the Closest Direct Analog N-(Naphthalen-1-yl)-4-nitrobenzenesulfonamide (CAS 56799-93-0)

The target compound (MW 399.47) carries a dimethylaminoethyl linker that the simpler analog N-(naphthalen-1-yl)-4-nitrobenzenesulfonamide (MW 328.34) lacks . This structural difference produces a predicted clogP of 1.86 and TPSA of 108.13 Ų for the target, versus a higher predicted clogP (~3.2–3.8 estimated from ChemSpider data) and lower TPSA (~75 Ų) for the simpler analog, based on the absence of the polar tertiary amine and additional rotatable bonds in the latter [1]. The target's clogP of 1.86 falls within the optimal range for both oral bioavailability and blood-brain barrier penetration (Lipinski and CNS MPO criteria), while the simpler analog's higher lipophilicity may increase plasma protein binding and reduce free fraction [1].

Drug-likeness Permeability Solubility

N-Nitrosulfonamide Chemotype Enables Isoform-Selective CA Inhibition Unavailable to Conventional Primary Sulfonamides

The N-nitrosulfonamide chemotype, of which the target compound is a member, demonstrates a qualitatively distinct selectivity profile compared to primary sulfonamides such as acetazolamide or 4-nitrobenzenesulfonamide. In the foundational study by Nocentini et al., N-nitrosulfonamides achieved selective inhibition of the tumor-associated isoform hCA IX over the ubiquitous cytosolic isoform hCA II, with Ki values ranging from 0.42 to >50 μM for hCA IX and 1.35 to >50 μM for hCA II [1]. In contrast, the parent primary sulfonamide 4-nitrobenzenesulfonamide inhibits hCA II with a Ki of 0.200 nM (200 pM) [2], showing ultra-high potency but no intrinsic isoform discrimination. The N-nitro modification in the target compound therefore represents a strategy to trade absolute potency for isoform selectivity—a critical requirement for reducing off-target CA-related side effects.

CA isoform selectivity hCA IX Antitumor target

Crystallographically Confirmed Binding Mode of N-Nitrosulfonamides to hCA II Provides Structural Rationale for Naphthyl Tail Engagement

The co-crystal structure of 4-(dimethylamino)-N-nitrobenzenesulfonamide bound to human CA II (PDB 8BZZ; resolution 1.07 Å) [1] confirms that N-nitrosulfonamides coordinate the active-site zinc ion through the deprotonated sulfonamide nitrogen, while the N-nitro group participates in a hydrogen-bond network with Thr199 and Thr200 residues [1]. This binding mode is distinct from that of primary sulfonamides (e.g., PDB 6RH4 for 4-nitrobenzenesulfonamide), where the unsubstituted sulfonamide –NH₂ group makes direct H-bond contacts [2]. The target compound extends this validated N-nitrosulfonamide pharmacophore with a naphthalen-1-yl–dimethylaminoethyl tail that, based on the PDB 8BZZ structural context, is predicted to occupy the hydrophobic half of the active-site cleft, enabling additional van der Waals contacts and potential π-π stacking with Phe131 and Pro202 that the simpler 4-(dimethylamino)-N-nitrobenzenesulfonamide cannot achieve.

X-ray crystallography Binding mode Structure-based design

Predicted CNS Drug-Likeness Advantages Over Higher-MW Naphthyl-Substituted Sulfonamides from Patent Literature

Many naphthyl-substituted sulfonamides disclosed in the patent literature (e.g., US 7,572,787 B2, EP 2,036,888 A1) possess molecular weights exceeding 450–500 Da and clogP values above 3.5, which are suboptimal for CNS drug development [1]. The target compound, with MW 399.47 and clogP 1.86 [2], resides within the favorable CNS MPO (multiparameter optimization) window—MW < 400, clogP < 3, TPSA < 120 Ų, HBD < 3—predicting a higher probability of brain penetration. This physicochemical profile is a direct consequence of the compact dimethylaminoethyl linker, which balances hydrophilicity and lipophilicity more effectively than the longer alkyl or aryl ether linkers commonly employed in the patent sulfonamides targeting obesity and CNS disorders [1].

CNS penetration Lipinski rules Lead-likeness

Highest-Impact Research and Procurement Application Scenarios for N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide (941917-48-2)


Isoform-Selective CA Inhibitor Screening for Hypoxic Tumor (hCA IX) Targeting

The N-nitrosulfonamide chemotype has demonstrated selective hCA IX inhibition over ubiquitous hCA II [1], making the target compound a logical screening candidate for anti-cancer programs targeting the hypoxic tumor microenvironment. Unlike pan-CA inhibitors such as acetazolamide, which carry dose-limiting side effects from systemic CA II inhibition, N-nitrosulfonamide-based leads like CAS 941917-48-2 can be profiled in hCA IX/hCA II selectivity panels using stopped-flow CO₂ hydration assays to quantify the selectivity ratio. The compound's favorable physicochemical profile (clogP 1.86, MW 399.47) [2] further supports its use in cell-based hypoxia models without the solubility artifacts that plague more lipophilic naphthyl sulfonamides.

Structure-Based Lead Optimization Leveraging the PDB 8BZZ N-Nitrosulfonamide Co-Crystal Template

The availability of a high-resolution (1.07 Å) co-crystal structure of an N-nitrosulfonamide bound to hCA II (PDB 8BZZ) [1] provides a validated molecular blueprint for rational modification of the target compound's naphthyl–dimethylaminoethyl tail. Computational chemistry teams can dock the target compound into PDB 8BZZ and analogous CA isoform structures to predict the optimal tail geometry for isoform discrimination. This structural template de-risks the investment in the target compound relative to other N-nitrosulfonamides for which no crystallographic reference exists.

CNS-Penetrant CA Inhibitor Development for Neurological Disorders

Carbonic anhydrase isoforms CA VII and CA XIV are implicated in neuronal excitability, neuropathic pain, and cerebral ischemia [1]. The target compound's CNS MPO-compliant profile (MW 399.47, clogP 1.86, TPSA 108.13 Ų) [2] positions it favorably for blood-brain barrier penetration assessment in MDCK-MDR1 or PAMPA-BBB models. Competing naphthyl sulfonamides from the patent literature (US 7,572,787 B2) typically possess MW >450 Da and clogP >3.5, placing them outside the CNS drug-like space [3]. The target compound's compact dimethylaminoethyl linker is the key structural feature enabling this CNS-favorable property profile.

Broad-Spectrum Anti-Infective Screening Against Protozoan CA Targets (TcCA, LdcCA)

N-Nitrosulfonamides have demonstrated promising inhibition of protozoan carbonic anhydrases from Trypanosoma cruzi (TcCA) and Leishmania donovani chagasi (LdcCA), with selectivity over human off-target CAs [1]. Two N-nitrosulfonamide derivatives progressed to in vitro parasite growth inhibition assays showed IC₅₀ values comparable or superior to reference drugs, with favorable selectivity indices over mammalian cells [1]. The target compound, as an unexplored member of this chemotype, represents a procurement opportunity for neglected tropical disease screening cascades where protozoan CA inhibition is the primary mechanism of interest.

Quote Request

Request a Quote for N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.